molecular formula C10H18N4O2 B176187 (S)-2-(Azidomethyl)-1-Boc-pyrrolidine CAS No. 168049-26-1

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine

Cat. No.: B176187
CAS No.: 168049-26-1
M. Wt: 226.28 g/mol
InChI Key: HRLUZSSGBKDEGK-QMMMGPOBSA-N
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Description

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine is a chiral azide compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring with an azidomethyl group and a tert-butoxycarbonyl (Boc) protecting group. The azide functionality is particularly useful in click chemistry and other bioorthogonal reactions, making this compound a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with (S)-1-Boc-pyrrolidine-2-carboxaldehyde.

    Azidation: The aldehyde group is converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles, a key reaction in click chemistry.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction of the azide group to an amine.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products

    1,2,3-Triazoles: Formed via cycloaddition reactions with alkynes.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine is primarily related to its azide functionality. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool in chemical biology and medicinal chemistry for the development of targeted therapies and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Azidomethyl)-1-Boc-pyrrolidine: Unique due to its chiral nature and the presence of both an azide group and a Boc protecting group.

    (S)-2-(Azidomethyl)pyrrolidine: Lacks the Boc protecting group, making it less stable but more reactive.

    (S)-2-(Azidomethyl)-1-Boc-piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring, leading to different reactivity and applications.

Uniqueness

This compound stands out due to its combination of chirality, azide functionality, and Boc protection. This unique combination makes it highly versatile for use in various synthetic and research applications, particularly in the development of chiral drugs and bioorthogonal chemistry.

Properties

IUPAC Name

tert-butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLUZSSGBKDEGK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634714
Record name tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168049-26-1
Record name tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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